Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazine intermediate.
Hydroxylation and Esterification: The hydroxy group is introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyridazine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 1-(4-methylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-7(13)3-5-8/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSAFWPHHGXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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